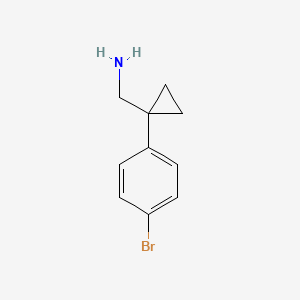![molecular formula C12H12N2O3 B1517265 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1038375-52-8](/img/structure/B1517265.png)
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid
Vue d'ensemble
Description
The compound “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a benzoic acid group and a propan-2-yl (or isopropyl) group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring is known to participate in various chemical reactions . The benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The propan-2-yl group could participate in reactions typical of alkanes, such as free radical halogenation .Applications De Recherche Scientifique
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole, including compounds structurally similar to 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid, have been studied for their corrosion inhibition properties. These compounds exhibit significant effectiveness in protecting mild steel in acidic environments, attributed to the formation of a protective layer on the metal surface. This protective action is confirmed through various techniques such as gravimetric, electrochemical, and surface analysis methods, indicating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).
Polymerization and Liquid Crystal Formation
Certain benzoic acid derivatives are key in the synthesis of polymerizable liquid crystalline structures, which can form multilayered arrangements exhibiting smectic or nematic phases. This property is crucial for the development of novel materials with specific optical and electronic characteristics. The photopolymerization of these compounds under UV light helps in maintaining their layered structure, making them suitable for advanced material science applications (Kishikawa, Hirai, & Kohmoto, 2008).
Anticancer Activity
Research into benzimidazoles bearing an oxadiazole nucleus has shown promising results in anticancer activity. Synthesized compounds have undergone screening and demonstrated significant to good anticancer activity against various cancer cell lines. These findings underline the potential of oxadiazole derivatives as leads in the development of new anticancer agents (Rashid, Husain, & Mishra, 2012).
Synthesis and Characterization
The development of effective methods for the synthesis of oxadiazole derivatives, including 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, through thermal heterocyclization has been documented. These methods provide a foundation for the preparation of related compounds, which could have various applications in medicinal chemistry and material science (Tkachuk, Lyubchuk, & Tkachuk, 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when handling this compound, including avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, determination of its molecular structure, exploration of its chemical reactivity, determination of its mechanism of action, and assessment of its physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
Propriétés
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)10-13-11(17-14-10)8-5-3-4-6-9(8)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJVKRDRINUWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



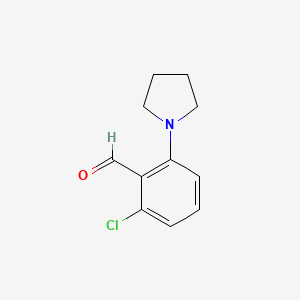
amine](/img/structure/B1517185.png)
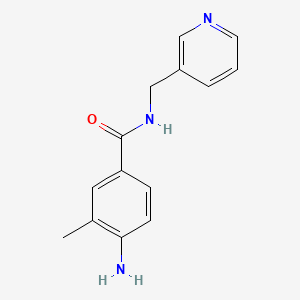
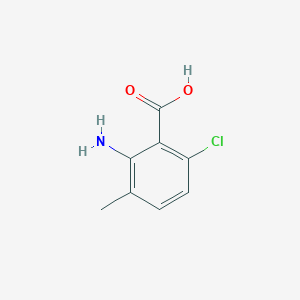
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)
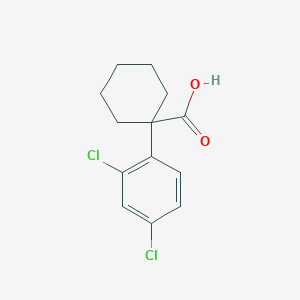



![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)
